4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine
Description
This compound features an imidazo[4,5-c]pyridine core, a bicyclic heterocyclic system fused at the pyridine's c-position. Key substituents include:
- A benzothiophene-methoxy group at position 4, introducing sulfur-mediated electronic effects and π-stacking capabilities.
Properties
CAS No. |
87035-27-6 |
|---|---|
Molecular Formula |
C19H19N3OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethoxy)-3-butylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C19H19N3OS/c1-2-3-10-22-13-21-16-8-9-20-19(18(16)22)23-11-14-12-24-17-7-5-4-6-15(14)17/h4-9,12-13H,2-3,10-11H2,1H3 |
InChI Key |
NBWKDHNHGNHSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1C(=NC=C2)OCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-butyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors. One common method includes the use of a benzo[b]thiophene-3-carbaldehyde derivative, which undergoes a nucleophilic substitution reaction with a suitable imidazo[4,5-c]pyridine derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy (-OCH₃) and butyl (-C₄H₉) groups are introduced via nucleophilic substitution. Key reactions include:
-
Methoxy group attachment : Achieved through SN2 displacement of halogenated intermediates using sodium methoxide in polar aprotic solvents like DMF (yield: 65–78%).
-
Butyl group introduction : Employing alkyl halides (e.g., 1-bromobutane) under phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) in dichloromethane .
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reaction Component | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methoxy group formation | NaOMe, DMF, 80°C, 6h | 72 | |
| Butyl group installation | 1-Bromobutane, TBAB, CH₂Cl₂, 50°C, 12h | 68 |
Heterocycle Functionalization
The imidazo[4,5-c]pyridine core undergoes regioselective modifications:
-
N-Alkylation : Reacts with ethyl bromoacetate at the N3 position under PTC conditions (K₂CO₃, CH₃CN, 70°C), yielding 3-ethylacetate derivatives (85% yield) .
-
Electrophilic aromatic substitution : Bromination at the C5 position using NBS in CCl₄ produces 5-bromo derivatives (63% yield) .
Key Mechanistic Insight :
The electron-rich benzothiophene moiety directs electrophiles to the imidazopyridine ring, while steric hindrance from the butyl group limits reactivity at N1 .
Cross-Coupling Reactions
The benzothiophene subunit participates in Suzuki-Miyaura and Sonogashira couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives (55–70% yield) .
-
Sonogashira : With terminal alkynes (CuI, PdCl₂(PPh₃)₂), yielding ethynyl-linked hybrids (60% yield) .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-Bromophenylboronic acid | 68 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 60 |
Reductive and Oxidative Transformations
-
N-Oxide formation : Treatment with m-CPBA in CHCl₃ oxidizes the pyridine nitrogen, forming N-oxide derivatives (45% yield) .
-
Reductive alkylation : Hydrogenation (H₂, Pd/C) reduces the imidazole ring, but side reactions with the benzothiophene sulfur limit utility (yield: <30%).
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl, EtOH), the imidazole ring undergoes ring-opening to form diamino intermediates, which recyclize upon neutralization . This reversibility complicates purification but enables modular derivatization.
Biological Activity Correlation
Modifications impact pharmacological properties:
-
Antimicrobial activity : N-Alkylated derivatives show enhanced Gram-positive bacterial inhibition (MIC: 8–16 µg/mL) .
-
Cytotoxicity : Ethynyl-substituted analogs exhibit reduced HepG2 toxicity (TC₅₀ > 25 µM) compared to parent compounds .
Table 3: Structure-Activity Relationships
| Derivative Type | Biological Activity (EC₅₀/TC₅₀) | Reference |
|---|---|---|
| N-Ethylacetate | EC₅₀ = 53 nM (anti-parasitic) | |
| 5-Bromo-substituted | MIC = 4.00 mg/L (antifungal) |
Critical Analysis
While the compound’s synthetic flexibility is well-documented , gaps remain in:
-
Catalytic asymmetric synthesis for chiral derivatives.
-
Stability studies under physiological conditions (pH 7.4, 37°C).
-
Scalability of Pd-mediated couplings for industrial applications.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant anticancer properties. Specifically, 4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
2. Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens. Studies have demonstrated that it possesses antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents. The effectiveness against resistant strains highlights its potential utility in treating infections that are difficult to manage with existing antibiotics.
Pharmacological Applications
1. Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, the efficacy of this compound was tested on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis indicating apoptosis through caspase activation.
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The treatment group exhibited improved cognitive function and reduced amyloid plaque formation compared to the control group, suggesting a protective role against neurodegeneration.
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-butyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structure Variations
Key Observations :
- The imidazo[4,5-c]pyridine core (target compound, DJ95) is associated with tubulin targeting and enzyme inhibition , whereas imidazo[4,5-b]pyridine derivatives exhibit antimicrobial activity .
- Substituent positioning (e.g., 3-butyl vs. 4-fluorophenyl) alters steric and electronic interactions, impacting target selectivity.
A. Benzothiophene vs. Trimethoxyphenyl (DJ95)
- Benzothiophene : Sulfur atoms may enhance π-π stacking with aromatic residues in binding pockets. The methoxy group could improve solubility.
- Trimethoxyphenyl (DJ95) : Common in colchicine-site binders; methoxy groups enhance binding to tubulin's hydrophobic pocket .
- Implications : The target compound may exhibit distinct tubulin-binding kinetics compared to DJ95 due to differences in substituent bulk and polarity.
B. Butyl Chain vs. Fluorophenyl ()
Physicochemical and Pharmacokinetic Properties
Metabolic Considerations :
- Butyl chain oxidation could lead to carboxylic acid derivatives, altering activity .
Biological Activity
4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of an imidazo[4,5-c]pyridine core and a benzothiophene moiety, which contributes to its diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 295.4 g/mol.
The synthesis of this compound typically involves methods such as the Paal-Knorr synthesis and Gewald reaction , which allow for the formation of the imidazo[4,5-c]pyridine structure through various condensation reactions involving sulfurizing agents and carbonyl compounds. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for modifying its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. By binding to active sites or altering the conformation of target proteins, it can modulate various biological pathways, making it a candidate for therapeutic applications in conditions such as cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its usefulness in treating inflammatory diseases.
- Antimicrobial Properties : It has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Anticancer Activity : In vitro tests revealed that this compound significantly reduced the viability of cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM.
- Anti-inflammatory Study : Research indicated that treatment with this compound resulted in a decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, highlighting its anti-inflammatory potential.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 4-BMP | Moderate | Low | High |
| 2-BT | High | Moderate | Moderate |
| 4-(Benzothiophene) | Very High | High | Low |
| This compound | High | High | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine, and how can reaction yields be optimized?
- Methodological Answer : A robust approach involves 1,3-dipolar cycloaddition reactions, as demonstrated for structurally related imidazo[4,5-b]pyridines. For example, refluxing propargyl-substituted intermediates with benzyl azide in ethanol for 72 hours under nitrogen achieves cyclization, followed by silica gel chromatography for purification . Optimizing solvent polarity (e.g., ethanol or DMF) and reaction time (monitored via TLC) enhances yield. Pre-functionalization of the benzothiophene moiety with methoxy groups may require protection/deprotection steps to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve molecular conformation and intermolecular interactions. For example, dihedral angles between benzothiophene and imidazopyridine rings can be measured to assess planarity (e.g., 67.7°–86.0° in analogous structures) .
- NMR : Use - and -NMR to confirm substitution patterns, particularly the butyl chain’s integration and benzothiophene coupling.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
Q. What pharmacological targets are associated with imidazo[4,5-c]pyridine derivatives, and how are initial bioassays designed?
- Methodological Answer : These derivatives often target kinases or G-protein-coupled receptors due to their heterocyclic core. Initial screening involves:
- In vitro assays : Test inhibition of enzymes like COX-2 or TNF-α using ELISA.
- Antimicrobial activity : Follow CLSI guidelines for bacterial/fungal strains, comparing zones of inhibition to standard antibiotics (e.g., gentamicin) .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives with enhanced binding affinity?
- Methodological Answer :
- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and predict reactivity.
- Molecular docking : Simulate interactions with target proteins (e.g., PDB: 1T4K for kinase inhibition). Adjust substituents like the butyl chain or benzothiophene methoxy group to optimize binding energy .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How should researchers resolve contradictions in crystallographic data, such as anomalous intensity discrepancies?
- Methodological Answer :
- Data refinement : Exclude reflections affected by beamstop artifacts (e.g., -102, -202 indices) during structure solution using software like SHELXL .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Rint values.
- Multi-temperature studies : Collect datasets at 100 K and 293 K to distinguish thermal motion from disorder .
Q. What strategies mitigate side reactions during functionalization of the imidazo[4,5-c]pyridine core?
- Methodological Answer :
- Protecting groups : Temporarily shield reactive sites (e.g., NH groups with Boc) during alkylation or acylation.
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 72 hours) to minimize decomposition .
- Catalytic optimization : Employ Pd/Cu catalysts for cross-couplings, ensuring inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
